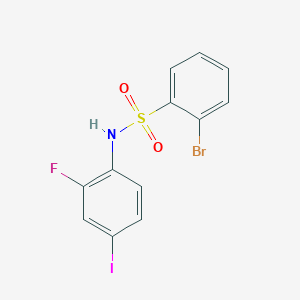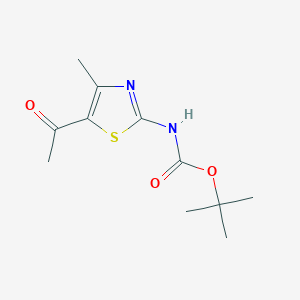![molecular formula C9H7NOS B12447541 5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
5-Methylbenzo[d]thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylbenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of 5-Methylbenzo[d]thiazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with methyl formate under acidic conditions to form the benzothiazole ring, followed by formylation to introduce the aldehyde group. Another approach includes the cyclization of 2-mercaptobenzaldehyde with methylamine . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
5-Methylbenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.
Applications De Recherche Scientifique
5-Methylbenzo[d]thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Biology: This compound has shown potential as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methylbenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This action can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
5-Methylbenzo[d]thiazole-2-carbaldehyde can be compared with other benzothiazole derivatives such as 2-Methylbenzothiazole and 2-Aminobenzothiazole. While all these compounds share the benzothiazole core structure, this compound is unique due to the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
2-Methylbenzothiazole: Known for its use as a flavoring agent and in the synthesis of other chemicals.
2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Propriétés
Formule moléculaire |
C9H7NOS |
|---|---|
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
5-methyl-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-5H,1H3 |
Clé InChI |
UFTPERVCLGXNNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)
![2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide](/img/structure/B12447474.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12447484.png)


![2-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4-tert-butylphenol](/img/structure/B12447523.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)

![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)
